T-Type Calcium Channel Blocking Potency Inference from 1,4-Diazepane Congeners
In a congeneric series of 1,4-diazepane derivatives synthesized and evaluated for T-type calcium channel blockade, the most potent compound (4s) demonstrated an IC50 value of 0.9 µM against the Ca_v3.2 channel [1]. Since the target compound shares the same core scaffold and a similar N4-(1-methylpyrazol-4-yl)sulfonyl moiety, it is anticipated to exhibit comparable low-micromolar potency. This inferred potency is stronger than that of the reference T-type blocker ethosuximide, which has an IC50 of approximately 200 µM [2].
| Evidence Dimension | Inhibition of T-type calcium channel (Ca_v3.2) – IC50 |
|---|---|
| Target Compound Data | Inferred to be similar to congener 4s (IC50 ≈ 0.9 µM) |
| Comparator Or Baseline | Congener 4s (IC50 = 0.9 µM); ethosuximide (IC50 ≈ 200 µM) |
| Quantified Difference | Class-level potency ~200-fold greater than ethosuximide |
| Conditions | Whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human Ca_v3.2 channels |
Why This Matters
The inferred low-micromolar potency suggests the target compound could be a viable starting point for T-type calcium channel drug discovery, outperforming the legacy comparator ethosuximide by approximately 200-fold.
- [1] Gu, S.J.; Lee, J.K.; Pae, A.N.; Chung, H.J.; Rhim, H.; Han, S.Y.; Min, S.J.; Cho, Y.S. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg. Med. Chem. Lett. 2010, 20, 2705-2708. View Source
- [2] Gomora, J.C.; Daud, A.N.; Ertel, E.A.; Lipscombe, D.; Tsien, R.W. Ethosuximide: a T-type calcium channel blocker. J. Physiol. 2001, 535, 345-359. View Source
